

SCH 42495: A Stereochemically Defined Molecule, Not a Racemic Mixture

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Compound of Interest

Compound Name: SCH 42495 racemate

Cat. No.: B1662769

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Contrary to the premise of an inquiry into its racemic mixture, current scientific literature indicates that SCH 42495, a prodrug of the neutral endopeptidase (NEP) inhibitor SCH 42354, is a specific stereoisomer and not a combination of enantiomers. This distinction is critical for researchers, scientists, and drug development professionals, as the therapeutic activity and pharmacological profile of a drug are intrinsically linked to its three-dimensional structure.

The active metabolite of SCH 42495 is identified as N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine[1]. The designations "(S)" and "L" within this chemical name explicitly define the stereochemical configuration at the two chiral centers of the molecule. This nomenclature signifies that the compound is a single, specific enantiomer.

In drug development, the use of a single enantiomer over a racemic mixture can offer several advantages, including a more specific pharmacological profile, potentially improved therapeutic efficacy, and a better safety profile by eliminating the effects of a less active or potentially harmful enantiomer. The deliberate synthesis of a single stereoisomer, as indicated by the chemical name of SCH 42354, suggests a targeted approach to drug design aimed at optimizing its interaction with its biological target, neutral endopeptidase.

Given that SCH 42495 is not a racemic mixture, a technical guide on the "implications of the racemic mixture for SCH 42495 research" is not applicable. The research and development of this compound would have focused on the properties and behavior of the specific, single enantiomer. Therefore, the core requirements of the original request, including data

presentation comparing enantiomers and experimental protocols for their separation, cannot be fulfilled as they are based on an incorrect premise.

Understanding the Stereochemistry of SCH 42354

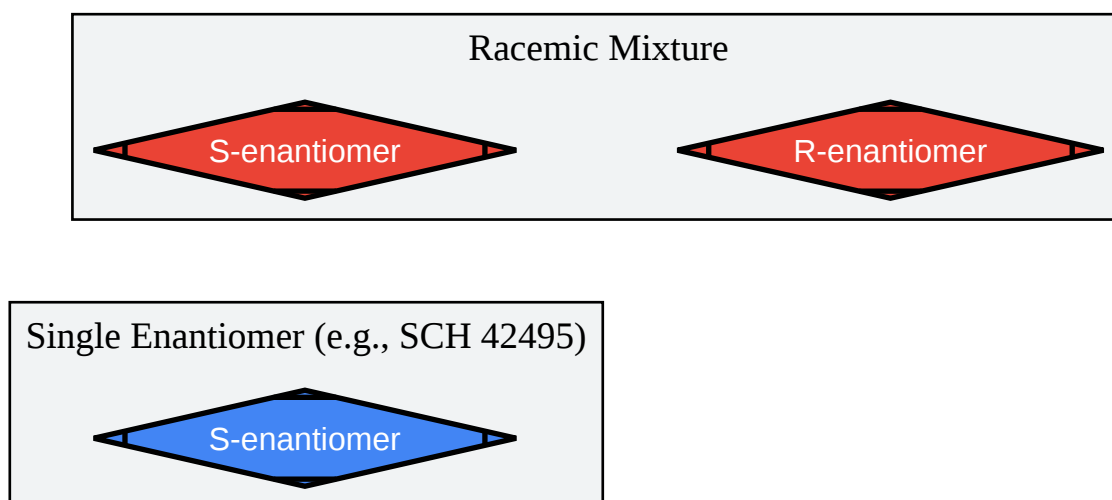
The chemical name N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine provides the following stereochemical information:

- 2(S): This refers to the configuration at the second carbon atom of the mercaptomethyl-oxopropyl chain, indicating a specific spatial arrangement of the substituents around this chiral center.
- L-methionine: This indicates that the amino acid portion of the molecule is the naturally occurring L-enantiomer of methionine.

The synthesis of such a molecule would involve stereoselective chemical processes to ensure the formation of the desired enantiomer.

Visualizing the Molecular Specificity

The following diagram illustrates the concept of a single enantiomer versus a racemic mixture, which is fundamental to understanding the nature of SCH 42495.



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Caption: Conceptual difference between a single enantiomer and a racemic mixture.

In conclusion, the available scientific information points to SCH 42495 being a single stereoisomer. This fact is paramount for any in-depth technical understanding and further research on this compound, as its pharmacological properties are a direct consequence of its specific three-dimensional structure. Therefore, the focus of scientific inquiry should be on the properties of this single enantiomer rather than the implications of a non-existent racemic mixture.

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References

- 1. Atrial natriuretic factor potentiating and hemodynamic effects of SCH 42495, a new, neutral metalloendopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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